

Overcoming poor bioavailability of (Rac)-MRI-1867

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Compound of Interest		
Compound Name:	(Rac)-Zevaquenabant	
Cat. No.:	B15353063	Get Quote

Technical Support Center: (Rac)-MRI-1867

This technical support center is designed for researchers, scientists, and drug development professionals working with (Rac)-MRI-1867. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to its poor bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is (Rac)-MRI-1867 and what are its primary targets?

A1: (Rac)-MRI-1867, also known as Zevaquenabant, is a dual-target inhibitor that acts as a potent antagonist for the Cannabinoid Receptor 1 (CB1R) with a Ki value of 5.7 nM, and also inhibits inducible nitric oxide synthase (iNOS).[1][2] This dual action makes it a subject of interest for research into conditions like liver fibrosis.[1][2] The (S)-enantiomer is the more active form of the molecule.[2]

Q2: What is the reported oral bioavailability of (Rac)-MRI-1867?

A2: The oral bioavailability of MRI-1867 has been reported with some variation across different studies and species. One study in Sprague-Dawley rats reported a high oral bioavailability of 81%.[3] However, another study focusing on the active S-enantiomer (S-MRI-1867) reported a moderate bioavailability ranging from 21% to 60% across mice, rats, dogs, and monkeys.[4][5]



This discrepancy may be attributed to the different formulations used and the specific enantiomer studied.

Q3: What are the main factors contributing to the poor bioavailability of (Rac)-MRI-1867?

A3: The primary factors contributing to the challenges in achieving consistent and high bioavailability of (Rac)-MRI-1867 are its low aqueous solubility and its susceptibility to P-glycoprotein (P-gp) efflux.[4][5] P-gp is a transporter protein that can actively pump the compound out of cells, which can limit its absorption and tissue distribution.[6]

Q4: How does P-glycoprotein (P-gp) efflux affect the distribution of (Rac)-MRI-1867?

A4: (Rac)-MRI-1867 is a substrate of the P-gp efflux transporter. This can lead to reduced penetration into certain tissues, including the brain, contributing to its peripheral restriction.[3] In a study on bleomycin-induced skin fibrosis, P-gp expression was found to be increased in the fibrotic skin, which dramatically lowered the concentration of MRI-1867 in that tissue.[6] This highlights the importance of considering P-gp activity in your experimental model, as it can significantly impact the local concentration of the compound at the target site.

Troubleshooting Guides

Issue 1: Low or inconsistent plasma concentrations after oral administration.

Potential Cause: Poor dissolution of (Rac)-MRI-1867 in the gastrointestinal tract due to its low aqueous solubility.

Troubleshooting Steps:

- Formulation Optimization: The choice of vehicle is critical for improving the solubility and absorption of (Rac)-MRI-1867. Two commonly used formulations are:
 - Suspension: A suspension can be prepared in a vehicle containing 10% DMSO, 40%
 PEG300, 5% Tween-80, and 45% saline. This can achieve a concentration of 2.5 mg/mL.
 [1]



- Solution for longer-term studies: For experiments lasting over two weeks, a solution can be made in 10% DMSO and 90% Corn Oil, which can achieve a concentration of ≥ 2.5 mg/mL.[1]
- Particle Size Reduction: While not explicitly detailed in the provided search results for MRI-1867, reducing the particle size of a poorly soluble compound can increase its surface area and improve dissolution rate. This is a general strategy for improving bioavailability.
- Use of Solubilizing Excipients: The recommended formulations include excipients like PEG300 and Tween-80, which are known to enhance the solubility of hydrophobic compounds.

Issue 2: Reduced efficacy in a disease model, particularly in fibrotic tissues.

Potential Cause: Increased P-glycoprotein (P-gp) efflux in the diseased tissue, leading to lower local concentrations of (Rac)-MRI-1867.

Troubleshooting Steps:

- Assess P-gp Expression: If possible, measure the expression of P-gp in your target tissue in both healthy and diseased animals to determine if efflux is a contributing factor to reduced efficacy.
- Consider a P-gp Deficient Animal Model: In preclinical studies where P-gp efflux is a significant hurdle, using P-gp knockout animals can help to determine the maximum potential efficacy of the compound when the influence of this transporter is removed.[6]
- Dose Adjustment: It may be necessary to increase the dose of (Rac)-MRI-1867 to overcome
 the effects of P-gp efflux and achieve a therapeutic concentration in the target tissue.
 However, this should be done cautiously, with careful monitoring for any potential off-target
 effects.

Data Presentation

Table 1: Pharmacokinetic Parameters of S-MRI-1867 in Different Species



Species	Oral Bioavailability (%)	Plasma Clearance (CLp)	Volume of Distribution (Vdss)
Mouse	21 - 60%	Moderate to Low	High
Rat	21 - 60%	Moderate to Low	High
Dog	21 - 60%	Moderate to Low	High
Monkey	21 - 60%	Moderate to Low	High

Data synthesized from a study on S-MRI-1867, the more active enantiomer.[4][5]

Experimental Protocols

Protocol 1: Preparation of (Rac)-MRI-1867 Formulation for Oral Gavage (Suspension)

This protocol is based on a formulation that yields a 2.5 mg/mL suspension suitable for oral and intraperitoneal injection.[1]

Materials:

- (Rac)-MRI-1867 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator



Procedure:

- Prepare a 25.0 mg/mL stock solution of (Rac)-MRI-1867 in DMSO.
- To prepare 1 mL of the final formulation, sequentially add the following to a sterile microcentrifuge tube:
 - 100 μL of the 25.0 mg/mL (Rac)-MRI-1867 stock solution in DMSO.
 - 400 μL of PEG300. Mix thoroughly by vortexing.
 - 50 μL of Tween-80. Mix thoroughly by vortexing.
 - \circ 450 μ L of saline. Mix thoroughly by vortexing.
- For a uniform suspension, sonicate the final mixture.
- The final concentration of the suspension will be 2.5 mg/mL.

Protocol 2: Bleomycin-Induced Skin Fibrosis Model and (Rac)-MRI-1867 Treatment

This protocol is a general guide based on methodologies used in studies of skin fibrosis.[6]

Materials:

- C57BL/6J mice
- Bleomycin
- Sterile saline
- (Rac)-MRI-1867 formulation (prepared as in Protocol 1)
- Vehicle control (e.g., 5% DMSO, 5% Tween 80 in 0.9% saline)
- Gavage needles
- Calipers for measuring skin thickness

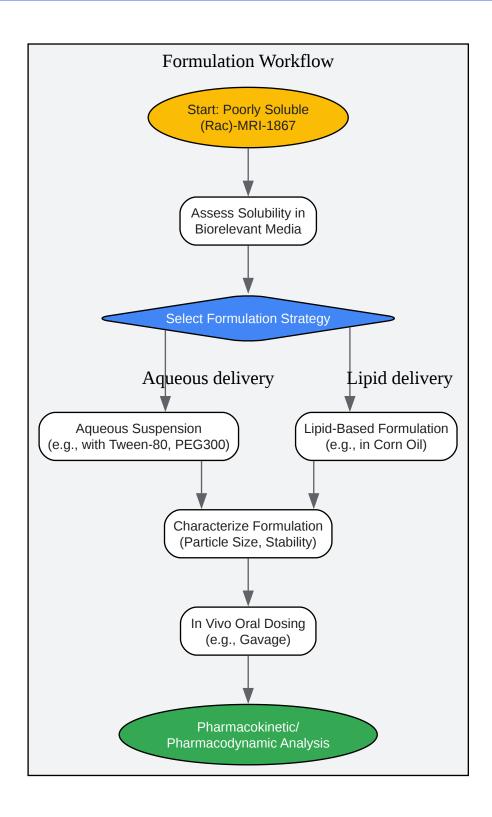


Procedure:

- Induction of Fibrosis:
 - For 28 days, administer daily subcutaneous injections of bleomycin (e.g., 2U/day) to the shaved backs of the mice.
- Treatment:
 - Starting on day 15 of bleomycin treatment, begin daily oral gavage with either the (Rac)-MRI-1867 formulation or the vehicle control. A common dose is 10 mg/kg.
 - Continue daily treatment until the end of the 28-day bleomycin administration period.
- Efficacy Assessment:
 - At the end of the study, sacrifice the mice one hour after the final dose.
 - Measure the dermal thickness of the affected skin using calipers.
 - Collect skin biopsies for histological analysis (e.g., H&E staining) and biochemical assays
 (e.g., hydroxyproline content to quantify collagen deposition).
 - Plasma and skin tissue samples can be collected to measure the concentration of (Rac)-MRI-1867.

Mandatory Visualizations

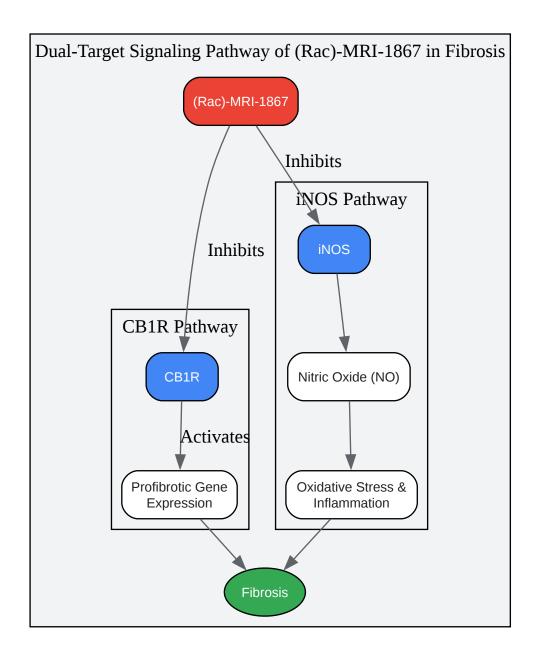




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Caption: Workflow for formulating (Rac)-MRI-1867 to improve oral bioavailability.





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Caption: Signaling pathway of (Rac)-MRI-1867 in mitigating fibrosis.

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